3-(Azidometil)piperidina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

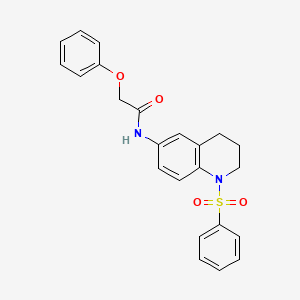

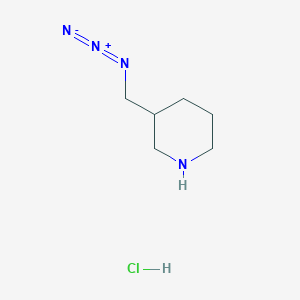

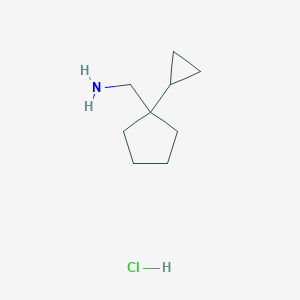

3-(Azidomethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClN4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidomethyl group attached to the piperidine ring.

Aplicaciones Científicas De Investigación

3-(Azidomethyl)piperidine hydrochloride has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.

Material Science: Employed in the synthesis of functional materials with specific properties

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to interact with various targets in the body. For instance, some piperidine derivatives are muscarinic receptor antagonists . .

Mode of Action

The mode of action of piperidine derivatives can vary greatly depending on their specific chemical structure. Some piperidine derivatives work by competitively antagonizing acetylcholine at cholinergic receptors

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some piperidine derivatives have shown anticancer potential

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(Azidomethyl)piperidine;hydrochloride, is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives, including 3-(Azidomethyl)piperidine hydrochloride, have been found to interact with various enzymes, proteins, and other biomolecules. For instance, piperine, a piperidine derivative, has been found to interact with various signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Cellular Effects

Piperidine derivatives have been found to have various effects on cellular processes. For example, piperine, a piperidine derivative, has been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make it suitable for use in various pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .

Molecular Mechanism

The molecular mechanism of action of 3-(Azidomethyl)piperidine hydrochloride is not fully understood. Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, piperine has been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . This is achieved through the regulation of several crucial signaling pathways essential for the establishment of cancers .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(Azidomethyl)piperidine hydrochloride in laboratory settings are not well-documented. Piperidine derivatives have been found to have various effects over time. For instance, piperine was found to increase cell viability in a concentration-dependent manner in vitro .

Dosage Effects in Animal Models

The effects of 3-(Azidomethyl)piperidine hydrochloride at different dosages in animal models are not well-documented. Piperine, a piperidine derivative, was found to have different effects at different dosages. For instance, the sub-chronic toxicity of piperine was determined in 30 male BALB/c mice which were divided into 5 groups namely the normal control group and other four treatment groups at a dose of 17.5 mg/kg, 35 mg/kg, 70 mg/kg, and 140 mg/kg body weight for a period of 21 days .

Metabolic Pathways

Piperine, a piperidine derivative, is known to be a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor .

Subcellular Localization

Primary amine-containing conjugated polymer nanoparticles (CPNs), which are similar to piperidine derivatives, exhibit high Golgi localization with no toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)piperidine hydrochloride typically involves the introduction of an azidomethyl group to the piperidine ring. One common method is the nucleophilic substitution reaction where a halomethylpiperidine is reacted with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production methods for 3-(Azidomethyl)piperidine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the azidation process while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-(Azidomethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

3-(Aminomethyl)piperidine: Similar structure but with an amine group instead of an azido group.

3-(Chloromethyl)piperidine: Contains a chloromethyl group instead of an azidomethyl group.

Uniqueness

3-(Azidomethyl)piperidine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in synthetic chemistry and bioconjugation applications .

Propiedades

IUPAC Name |

3-(azidomethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c7-10-9-5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPGLOBSFISSTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(BENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2543056.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2543061.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2543064.png)

![2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2543066.png)

![N-(4-ethoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2543068.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2543071.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2543073.png)

![3-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2543075.png)